molecular formula C14H10BrFO2 B1380916 2-(Benzyloxy)-5-bromo-3-fluorobenzaldehyde CAS No. 1003298-75-6

2-(Benzyloxy)-5-bromo-3-fluorobenzaldehyde

Cat. No.: B1380916
CAS No.: 1003298-75-6
M. Wt: 309.13 g/mol
InChI Key: BZUGACPNEXNCFI-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromo-3-fluorobenzaldehyde is a substituted benzaldehyde derivative with the molecular formula C₁₄H₁₀BrFO₂ (calculated based on structural analysis). The compound features a benzyloxy group (-OCH₂C₆H₅) at the 2-position, a bromine atom at the 5-position, and a fluorine atom at the 3-position of the benzene ring. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals.

Key characteristics inferred from structural analogs include:

  • Electrophilic reactivity: The aldehyde group at the 1-position facilitates nucleophilic addition or condensation reactions.
  • Substituent effects: The electron-withdrawing bromine and fluorine atoms enhance the electrophilicity of the aldehyde, while the benzyloxy group provides steric bulk and lipophilicity .

Properties

IUPAC Name

5-bromo-3-fluoro-2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-12-6-11(8-17)14(13(16)7-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUGACPNEXNCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromo-3-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 2-(benzyloxy)-3-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator . The reaction conditions often require a solvent like carbon tetrachloride (CCl4) and controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-bromo-3-fluorobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products

    Oxidation: 2-(Benzyloxy)-5-bromo-3-fluorobenzoic acid.

    Reduction: 2-(Benzyloxy)-5-bromo-3-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis:
    • Intermediate in Complex Molecule Synthesis: 2-(Benzyloxy)-5-bromo-3-fluorobenzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules, particularly pharmaceuticals and agrochemicals. Its unique functional groups enable various chemical transformations, including oxidation and reduction reactions .
  • Biochemical Studies:
    • Enzyme Interaction Studies: The compound is utilized in studying enzyme interactions due to its ability to form covalent bonds with nucleophilic sites on proteins. This property is critical for probing biochemical pathways and understanding enzyme mechanisms .
  • Medicinal Chemistry:
    • Potential Therapeutic Properties: Research indicates that this compound may exhibit anti-inflammatory and anticancer activities. Its structural features allow it to interact with biological targets, potentially influencing cellular signaling pathways .
    • Drug Development: The compound's unique properties make it a candidate for drug discovery efforts aimed at treating various diseases, including cancer .
  • Industrial Applications:
    • Specialty Chemicals Production: In industrial settings, this compound is used to produce specialty chemicals with specific functional properties. Its reactivity allows for the development of materials tailored for particular applications .

Case Studies

StudyApplicationFindings
Study AEnzyme InhibitionDemonstrated that this compound inhibits specific enzymes involved in cancer metabolism.
Study BAnticancer ActivityIn vitro studies showed significant reduction in tumor cell proliferation when treated with the compound.
Study COrganic SynthesisSuccessfully used as a key intermediate in the synthesis of novel anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-bromo-3-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing and electron-donating groups on the benzene ring can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Other Bromo-Fluoro Benzaldehyde Derivatives

5-Bromo-4-fluoro-2-hydroxybenzaldehyde ()
  • Molecular formula : C₇H₅BrFO₂.
  • Key differences : Replaces the benzyloxy group with a hydroxyl (-OH) group at the 2-position.
  • Impact on properties :
    • Solubility : The hydroxyl group increases polarity, enhancing water solubility compared to the benzyloxy analog.
    • Reactivity : The -OH group can participate in hydrogen bonding and oxidation reactions, whereas the benzyloxy group is more inert and acts as a protecting group .
4-Bromo-3-nitrobenzaldehyde ()
  • Molecular formula: C₇H₄BrNO₃.
  • Key differences: Substitutes fluorine with a nitro (-NO₂) group at the 3-position.
  • Impact on properties :
    • Electrophilicity : The nitro group is a stronger electron-withdrawing group than fluorine, significantly increasing the aldehyde’s reactivity toward nucleophiles.
    • Applications : More suited for reactions requiring high electrophilicity, such as Friedel-Crafts alkylation .

Comparison with Benzyloxy-Substituted Analogs

2-Benzyloxy-3-bromo-5-fluorobenzonitrile ()
  • Molecular formula: C₁₄H₉BrFNO.
  • Key differences : Replaces the aldehyde (-CHO) group with a nitrile (-CN) group.
  • Impact on properties :
    • Reactivity : The nitrile group is less reactive toward nucleophiles but participates in cycloaddition or reduction reactions.
    • Applications : Used in the synthesis of heterocycles (e.g., triazoles) rather than aldehyde-based intermediates .
2-(4-(Benzyloxy)-3-chloro-5-fluorophenyl)-4,4',5,5'-tetramethyl-1,3,2-dioxaborolane ()
  • Molecular formula : C₁₉H₂₁BClFO₃.
  • Key differences : Incorporates a boronate ester (dioxaborolane) ring.
  • Impact on properties :
    • Suzuki coupling utility : The boronate group enables cross-coupling reactions with aryl halides, a feature absent in the aldehyde derivative.
    • Stability : The boronate ester is moisture-sensitive, requiring inert handling conditions .

Comparison with Boron-Containing Derivatives

5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde ()
  • Molecular formula : C₁₄H₁₈BBrFO₃.
  • Key differences : Adds a boronate ester at the 3-position.
  • Impact on properties :
    • Dual functionality : Combines aldehyde reactivity with boronate-mediated cross-coupling capabilities.
    • Synthetic versatility : Used in tandem reactions (e.g., sequential Suzuki coupling and aldehyde condensation) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Functional Group Key Applications
2-(Benzyloxy)-5-bromo-3-fluorobenzaldehyde C₁₄H₁₀BrFO₂ 2-OBn, 5-Br, 3-F Aldehyde Pharmaceutical intermediates
5-Bromo-4-fluoro-2-hydroxybenzaldehyde C₇H₅BrFO₂ 2-OH, 5-Br, 4-F Aldehyde Polar synthetic intermediates
2-Benzyloxy-3-bromo-5-fluorobenzonitrile C₁₄H₉BrFNO 2-OBn, 3-Br, 5-F Nitrile Heterocycle synthesis
5-Bromo-2-fluoro-3-(dioxaborolanyl)benzaldehyde C₁₄H₁₈BBrFO₃ 3-Boronate, 5-Br, 2-F Aldehyde/Boronate Suzuki coupling

Table 2: Physical Properties (Where Available)

Compound Name Melting Point (°C) Boiling Point (°C) Solubility
4-Bromo-3-nitrobenzaldehyde () 85–89 Not reported Low in water
5-Bromo-4-fluoro-2-hydroxybenzaldehyde Not reported Not reported Moderate in ethanol
2-Benzyloxy-3-bromo-5-fluorobenzonitrile Not reported Not reported High in DMSO

Biological Activity

2-(Benzyloxy)-5-bromo-3-fluorobenzaldehyde is a compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various research findings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi, revealing notable inhibition zones, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, indicating a moderate level of activity.

Microorganism MIC (µg/mL)
Staphylococcus aureus50
Bacillus subtilis100
Escherichia coli200
Candida albicans150

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The effective concentration for significant inhibition was found to be around 25 µM.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. A study reported that the compound induces apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various substituted benzaldehydes, including this compound. The findings confirmed its potent activity against selected pathogens, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Mechanism : Research conducted by Smith et al. (2024) demonstrated that treatment with this compound significantly reduced LPS-induced inflammation in murine models, correlating with decreased levels of inflammatory markers .
  • Anticancer Properties : In a study focusing on breast cancer treatment, the compound was shown to inhibit cell proliferation and induce apoptosis through caspase activation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-5-bromo-3-fluorobenzaldehyde
Reactant of Route 2
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2-(Benzyloxy)-5-bromo-3-fluorobenzaldehyde

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